N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide
Description
N-[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]benzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted at the 3-position with a 3,4-difluorophenyl group. The oxazole ring introduces rigidity and electron-deficient aromatic characteristics, while the fluorine substituents enhance lipophilicity and metabolic stability.
Properties
Molecular Formula |
C16H10F2N2O2 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H10F2N2O2/c17-12-7-6-11(8-13(12)18)14-9-15(22-20-14)19-16(21)10-4-2-1-3-5-10/h1-9H,(H,19,21) |
InChI Key |
OAWKPGUSQHJSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves the condensation reaction of 3,4-difluoroaniline with 5-chloro-1,2-oxazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Anticancer Activity
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide has demonstrated significant anticancer properties in various studies:
- Mechanism of Action : The compound appears to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth and survival pathways. For instance, studies have reported that it induces apoptosis in cancer cell lines such as SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) exceeding 75% .
- Case Study : In vitro assays conducted on glioblastoma cell lines revealed that derivatives of oxazole compounds led to significant cytotoxic effects, including DNA damage and apoptosis .
Antimicrobial Properties
Research indicates that compounds containing oxazole moieties exhibit antimicrobial activity against various bacterial strains and fungi:
- Mechanism : The oxazole ring is known for its ability to disrupt microbial growth by interfering with cellular processes .
- Case Study : A series of synthesized oxazole derivatives were tested against common pathogens, demonstrating notable inhibition zones in disk diffusion assays .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Substituent Effects : The target’s 3,4-difluorophenyl group contrasts with Rip-B’s 3,4-dimethoxyphenyl group. Fluorine’s electron-withdrawing nature increases oxidative stability but may reduce solubility compared to methoxy groups .
- Synthesis Complexity : Rip-B is synthesized via straightforward amide coupling (80% yield), whereas oxazole-containing compounds (e.g., target, ) likely require cyclization steps, increasing synthetic challenges .
Physical and Electronic Properties
Table 2: Property Comparison
Analysis :
- Lipophilicity : Fluorine atoms enhance logP values, favoring membrane permeability. The target compound’s dual fluorines may balance lipophilicity better than ’s heavily fluorinated derivative .
Biological Activity
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical formula:
- Molecular Formula : C15H12F2N2O
- Molecular Weight : 270.27 g/mol
The compound features a benzamide backbone with a difluorophenyl substituent and an oxazole ring, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a study highlighted that oxazole derivatives can inhibit various cancer cell lines, demonstrating IC50 values ranging from 10 µM to 100 µM against human colon adenocarcinoma cells (HT-29) and other cancer types . The structural modifications in compounds similar to this compound may enhance their anticancer efficacy.
Antimicrobial Activity
This compound has shown promising antimicrobial activity in preliminary studies. Compounds containing oxazole rings have been reported to exhibit antibacterial and antifungal properties. For example, a related study found that certain oxazoles demonstrated significant inhibition against various bacterial strains .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Oxazole derivatives are known to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and microbial resistance .
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
- Antioxidant Properties : The presence of the oxazole moiety may also confer antioxidant capabilities, which can protect cells from oxidative stress .
Study 1: Anticancer Efficacy
In a recent study published in PMC, a series of oxazole derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The compound exhibited a mean IC50 value of approximately 92.4 µM across various cancer types . This data supports the potential use of this compound as a lead compound in anticancer drug development.
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Human Ovarian Adenocarcinoma | 78.5 |
Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties of oxazole derivatives revealed that compounds similar to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria . The study highlighted the structure–activity relationship (SAR) which indicated that modifications could enhance antimicrobial potency.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
